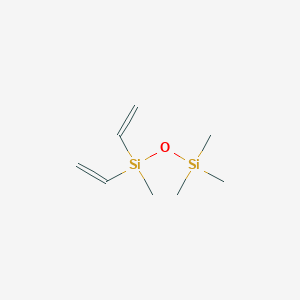

Divinyl tetramethyldisiloxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

30110-75-9 |

|---|---|

Molecular Formula |

C8H18OSi2 |

Molecular Weight |

186.40 g/mol |

IUPAC Name |

bis(ethenyl)-methyl-trimethylsilyloxysilane |

InChI |

InChI=1S/C8H18OSi2/c1-7-11(6,8-2)9-10(3,4)5/h7-8H,1-2H2,3-6H3 |

InChI Key |

FSIJKGMIQTVTNP-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C=C)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Divinyl Tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinyl tetramethyldisiloxane, also known as 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, is a pivotal organosilicon compound with the chemical formula O(Si(CH₃)₂CH=CH₂)₂.[1] This colorless liquid is a fundamental building block in silicone chemistry, prized for its two reactive vinyl groups that readily participate in hydrosilylation reactions.[2][3] This reactivity, combined with the inherent properties of the siloxane backbone—such as flexibility, thermal stability, and biocompatibility—makes it an indispensable monomer and crosslinking agent in the synthesis of a wide array of silicone-based materials.[3] Its applications span from industrial products like sealants, adhesives, and coatings to high-purity materials for the electronics and pharmaceutical industries.[3][4] In the realm of drug development, its biocompatibility makes it a material of interest for medical devices and advanced drug delivery systems.[3]

This technical guide provides a comprehensive overview of the core fundamental properties of this compound, detailed experimental protocols for their determination, and insights into its key chemical reactions and applications.

Core Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its handling, application, and the prediction of its behavior in various chemical processes.

Chemical Identity

| Identifier | Value |

| Chemical Name | 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane |

| Synonyms | 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, DVTMSD, VMM |

| CAS Number | 2627-95-4[4] |

| Molecular Formula | C₈H₁₈OSi₂[4] |

| Molecular Weight | 186.40 g/mol |

| Chemical Structure | O[Si(CH₃)₂CH=CH₂]₂ |

Physicochemical Properties

| Property | Value |

| Appearance | Colorless, transparent liquid[4] |

| Boiling Point | 139 °C[4][5] |

| Melting Point | -99 °C[5] |

| Density | 0.809 g/mL at 25 °C[4][5] |

| Refractive Index (n²⁰/D) | 1.411[3] |

| Kinematic Viscosity | 0.9 mm²/s |

| Flash Point | 24 °C[4] |

| Solubility | Insoluble in water; Soluble in many organic solvents |

Chemical Structure and Reactivity

The unique reactivity of this compound is conferred by the two terminal vinyl groups attached to the silicon atoms.

Caption: Chemical structure of this compound.

Hydrosilylation

The most significant reaction involving this compound is platinum-catalyzed hydrosilylation. In this addition reaction, a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond of the vinyl group. This reaction is fundamental to the curing of many silicone elastomers and gels, where this compound acts as a crosslinker between polymer chains containing Si-H groups. The reaction proceeds with high efficiency and typically yields an anti-Markovnikov product.[6]

Caption: Platinum-catalyzed hydrosilylation reaction pathway.

Applications

The versatile properties of this compound lead to its use in a wide range of applications.

-

Silicone Polymers: It serves as a crucial monomer and end-capping agent in the production of vinyl-terminated silicone fluids and elastomers.[4]

-

Adhesives and Sealants: Its crosslinking ability is utilized to formulate high-performance silicone adhesives and sealants with excellent thermal stability and durability.[3]

-

Medical Devices: Due to its biocompatibility, it is used in the manufacturing of medical-grade silicones for devices such as catheters and implants.[3]

-

Drug Delivery: As a crosslinking agent for biocompatible silicone networks, such as hydrogels, it has potential applications in controlled drug release systems. The crosslinking density can be tailored to control the diffusion rate of therapeutic agents from the hydrogel matrix.[7]

-

Electronics: It is used in encapsulants and coatings for electronic components, providing protection against moisture and environmental stress.[4]

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physical properties of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of vinyldimethylchlorosilane.

Materials:

-

Vinyldimethylchlorosilane

-

Sodium bicarbonate

-

Anhydrous diethyl ether

-

Distilled water

-

Anhydrous magnesium sulfate

-

Separatory funnel, round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

A solution of vinyldimethylchlorosilane in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

The flask is cooled in an ice bath.

-

A saturated aqueous solution of sodium bicarbonate is added dropwise from the addition funnel with vigorous stirring. The sodium bicarbonate neutralizes the hydrochloric acid formed during the reaction.

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The organic layer is separated using a separatory funnel, washed with distilled water, and then with a saturated brine solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Determination of Boiling Point

Apparatus:

-

Thiele tube or a small beaker with a high-boiling mineral oil bath

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or hot plate)

Procedure:

-

A small amount (a few milliliters) of this compound is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end down.

-

The test tube is attached to the thermometer and immersed in the oil bath.

-

The oil bath is heated gently and stirred continuously.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the oil bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, wiped dry, and weighed accurately.

-

The pycnometer is emptied, cleaned, dried, and filled with distilled water. The process is repeated to determine the weight of water in the pycnometer at the same temperature.

-

The density of this compound is calculated using the formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass and known density of water at that temperature.

Determination of Refractive Index

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to come to the desired temperature (e.g., 20 °C) by the circulating water bath.

-

The light source is switched on, and the eyepiece is adjusted until the field of view is sharp.

-

The control knob is turned until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale.

Caption: Experimental workflow for refractive index measurement.

Conclusion

This compound is a cornerstone of modern silicone chemistry. Its well-defined chemical structure and the reactivity of its vinyl groups provide a versatile platform for the synthesis of a vast range of polymeric materials. A thorough understanding of its fundamental properties, as outlined in this guide, is critical for researchers and professionals in materials science, chemistry, and drug development to effectively harness its potential in creating innovative products and technologies. The provided experimental protocols offer a practical framework for the characterization and quality control of this important chemical intermediate.

References

- 1. Karstedt’s 触媒 - 白金(0)-1,3-ジビニル-1,1,3,3-テトラメチルジシロキサン複合体、キシレン、Pt ~2 [sigmaaldrich.com]

- 2. EP0979837A2 - Method for making a platinum hydrosilylation catalyst - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Divinyltetramethyldisiloxane (DVTMS) - GW United Silicones [gwunitedsilicones.com]

- 5. Divinyltetramethyldisiloxane | 2627-95-4 [chemicalbook.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary synthesis routes for 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, a key organosilicon compound utilized in polymer chemistry and as a ligand in organometallic catalysis. The document details two principal synthetic pathways: the hydrolysis of vinyl-substituted silanes and the Grignard reaction of vinylmagnesium halides with dichlorodimethylsilane (B41323). Each method is presented with a comprehensive experimental protocol, quantitative data, and a visual representation of the workflow. This guide is intended to equip researchers and professionals in chemical synthesis and drug development with the necessary information to produce and characterize this versatile compound.

Introduction

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, often abbreviated as M₂Vi, is a colorless liquid with the chemical formula O(Si(CH₃)₂CH=CH₂)₂.[1] Its bifunctional nature, possessing both reactive vinyl groups and a flexible siloxane backbone, makes it a valuable precursor in the synthesis of silicone-based polymers and as a ligand in catalysis, notably as a component of Karstedt's catalyst.[1] This guide explores the core synthetic methodologies for obtaining this compound, providing detailed experimental procedures and comparative data to aid in laboratory-scale production.

Synthesis Route 1: Hydrolysis of Vinyldimethylalkoxysilane

The hydrolysis of vinyl-substituted alkoxysilanes represents a direct and historically significant method for the preparation of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane. The first reported synthesis utilized the hydrolysis of vinyldimethylmethoxysilane.[1] This approach involves the controlled reaction of the alkoxysilane with water, often in the presence of an acid or base catalyst, to yield the corresponding disiloxane (B77578).

Experimental Protocol

Materials:

-

Vinyldimethylmethoxysilane

-

Deionized water

-

Hydrochloric acid (catalyst)

-

Diethyl ether (solvent)

-

Anhydrous sodium sulfate (B86663) (drying agent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of vinyldimethylmethoxysilane in diethyl ether is prepared.

-

A stoichiometric amount of deionized water with a catalytic amount of hydrochloric acid is added dropwise to the silane (B1218182) solution with vigorous stirring at room temperature.

-

The reaction mixture is stirred for several hours to ensure complete hydrolysis. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the organic layer is separated, washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation to yield pure 1,1,3,3-tetramethyl-1,3-divinyldisiloxane.

Reaction Data

| Parameter | Value |

| Reactants | Vinyldimethylmethoxysilane, Water |

| Catalyst | Hydrochloric acid |

| Solvent | Diethyl ether |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours (typical) |

| Yield | Moderate to high (dependent on conditions) |

| Purification | Fractional distillation |

Synthesis Workflow

Synthesis Route 2: Grignard Reaction

An alternative and versatile approach for the synthesis of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane involves the use of a Grignard reagent. This method typically employs the reaction of vinylmagnesium bromide or chloride with dichlorodimethylsilane. The Grignard reagent acts as a nucleophile, displacing the chloride ions on the silicon atom to form the desired silicon-carbon bonds. Subsequent hydrolysis of the intermediate species yields the final disiloxane product.

Experimental Protocol

The following is a representative experimental protocol derived from analogous Grignard reactions with chlorosilanes.

Materials:

-

Magnesium turnings

-

Vinyl bromide or vinyl chloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dichlorodimethylsilane

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine can be added as an initiator. A solution of vinyl bromide in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the vinylmagnesium bromide.

-

Reaction with Dichlorodimethylsilane: The Grignard solution is cooled in an ice bath. A solution of dichlorodimethylsilane in anhydrous THF is added dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Hydrolysis and Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is decanted, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The resulting crude product is purified by fractional distillation under reduced pressure.

Reaction Data

| Parameter | Value |

| Reactants | Magnesium, Vinyl Bromide, Dichlorodimethylsilane |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0-10 °C (for Grignard addition) |

| Reaction Time | 2-3 hours |

| Yield | High |

| Purification | Fractional distillation |

Synthesis Pathway

Industrial Synthesis Route

For large-scale industrial production, a multi-step process has been developed, as outlined in Chinese patent CN102718788A.[2] This process involves the initial synthesis from dimethyldiethoxysilane and metallic sodium with vinyl chloride, followed by neutralization, hydrolysis, and finally, rectification to obtain the pure product.

Process Overview

-

Synthesis: Dimethyldiethoxysilane is reacted with metallic sodium and vinyl chloride at elevated temperatures (100-110 °C).[2]

-

Neutralization: The reaction product is neutralized with dimethyldichlorosilane.

-

Centrifugal Drying: The mixture undergoes centrifugal drying under a nitrogen atmosphere.

-

Acid Hydrolysis: The liquid from the centrifugation step is hydrolyzed with hydrochloric acid at 30-50 °C to form the crude 1,1,3,3-tetramethyl-1,3-divinyldisiloxane.[2]

-

Rectification: The crude product is purified by rectification to yield the final product.

Industrial Process Flow

Characterization Data

The identity and purity of the synthesized 1,1,3,3-tetramethyl-1,3-divinyldisiloxane can be confirmed by various spectroscopic techniques.

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Molecular Formula | C₈H₁₈OSi₂ | [1] |

| Molar Mass | 186.40 g/mol | [1] |

| Boiling Point | 139 °C | [1] |

| Density | 0.811 g/cm³ | [1] |

| ¹H NMR (CDCl₃) | δ 6.12 (dd, 2H, Si-CH=), 5.93 (dd, 2H, =CH₂ trans), 5.73 (dd, 2H, =CH₂ cis), 0.14 (s, 12H, Si-CH₃) | [3] |

| IR Spectrum | Key peaks include C-H stretch (vinyl), C=C stretch, Si-O-Si stretch, and Si-CH₃ deformation. | [4] |

Conclusion

This technical guide has detailed the primary synthetic routes for 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, providing experimental protocols and comparative data for laboratory and industrial-scale production. The choice of synthesis route will depend on the available starting materials, desired scale, and specific purity requirements. The provided characterization data serves as a benchmark for confirming the identity and quality of the synthesized product. This comprehensive overview is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of this important organosilicon compound.

References

- 1. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane - Wikipedia [en.wikipedia.org]

- 2. CN102718788A - Preparation process of tetramethyl divinyl disiloxane - Google Patents [patents.google.com]

- 3. Divinyltetramethyldisiloxane(2627-95-4) 1H NMR spectrum [chemicalbook.com]

- 4. Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- [webbook.nist.gov]

An In-depth Technical Guide to CAS No. 2627-95-4 and a Relevant Pharmacological Scaffold

Disclaimer: The provided CAS number, 2627-95-4, corresponds to 1,3-Divinyltetramethyldisiloxane, a chemical primarily used in materials science.[1][2][3][4] This compound is not typically relevant to drug development or biological signaling pathways. The following guide addresses the provided CAS number and then, to meet the specified requirements for a technical guide for researchers in drug development, provides a detailed analysis of a pharmacologically relevant scaffold, 2-(tert-butylamino)-1-(4-hydroxyphenyl)ethan-1-one, which appeared in related searches.

Part 1: Analysis of CAS No. 2627-95-4 (1,3-Divinyltetramethyldisiloxane)

1,3-Divinyltetramethyldisiloxane is a siloxane compound with applications in polymer chemistry.[2] It serves as an intermediate or additive in the production of silicone-based materials.[2]

Chemical Structure and Properties

The chemical structure and properties of 1,3-Divinyltetramethyldisiloxane are summarized below.

| Property | Value | Reference |

| CAS Number | 2627-95-4 | [1][2][3][4] |

| Molecular Formula | C8H18OSi2 | [1][2][3][4] |

| Molecular Weight | 186.40 g/mol | [2][3][5] |

| IUPAC Name | ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane | [4] |

| Appearance | Colorless transparent liquid | [3] |

| Boiling Point | 139 °C | [3][5] |

| Melting Point | -99.7 °C | [3] |

| Density | 0.813 g/mL | [3] |

| Flash Point | 24 °C | [3] |

Part 2: Technical Guide for a Pharmacologically Relevant Scaffold: 2-(tert-butylamino)-1-(4-hydroxyphenyl)ethan-1-one Derivatives

This section provides an in-depth guide on the chemical and biological aspects of a phenylethanolamine scaffold, exemplified by derivatives of 2-(tert-butylamino)-1-(4-hydroxyphenyl)ethan-1-one. This class of compounds is highly relevant to drug development, particularly as adrenergic receptor agonists.

Core Structure and Significance

The core structure, characterized by a 4-hydroxyphenyl group attached to an ethanolamine (B43304) backbone with a tert-butylamino group, is a key pharmacophore found in several bronchodilators and other sympathomimetic drugs.[6][7]

Physicochemical Properties

The table below summarizes key physicochemical properties for a representative compound of this class.

| Property | Value | Reference |

| Molecular Formula | C13H21NO2 | [6] |

| Molecular Weight | 321.39 g/mol (sulfate salt) | [6] |

| IUPAC Name | 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol | [6] |

| Hydrogen Bond Donor Count | 4 | [8] |

| Hydrogen Bond Acceptor Count | 7 | [8] |

| Rotatable Bond Count | 7 | [8] |

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of this scaffold are provided below.

Protocol 1: Synthesis of 2-(tert-butylamino)-1-(4-hydroxyphenyl)ethan-1-one Derivatives

This protocol describes a general method for the synthesis of the core scaffold, which can be adapted from procedures for related compounds.[9][10]

-

Protection of the Phenolic Hydroxyl Group: The starting material, 4-hydroxyacetophenone, is protected, for example, by acetylation with acetic anhydride.[9]

-

Bromination: The protected acetophenone (B1666503) is then brominated at the alpha-carbon using a suitable brominating agent like N-bromosuccinimide in the presence of a radical initiator.

-

Amination: The resulting α-bromo ketone is reacted with tert-butylamine (B42293) to introduce the amino group via nucleophilic substitution.

-

Deprotection: The protecting group on the phenolic hydroxyl is removed under appropriate conditions (e.g., hydrolysis) to yield the desired product.

-

Reduction of the Ketone: The ketone can be reduced to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) to produce the final ethanolamine derivative.

Protocol 2: In Vitro Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of the synthesized compounds to adrenergic receptors.

-

Membrane Preparation: Cell membranes expressing the target adrenergic receptor subtype are prepared from cultured cells or tissue homogenates.

-

Radioligand Binding: The membranes are incubated with a known radiolabeled ligand (e.g., [3H]-dihydroalprenolol for beta-adrenergic receptors) and varying concentrations of the test compound.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound material is measured using a scintillation counter.

-

Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

Signaling Pathway

Derivatives of this scaffold typically act as agonists at β2-adrenergic receptors, leading to the activation of the Gs alpha subunit of the G protein. This initiates a signaling cascade that results in smooth muscle relaxation.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of new compounds based on this scaffold.

References

- 1. Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- [webbook.nist.gov]

- 2. Divinyltetramethyldisiloxane | 2627-95-4 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1,3-Divinyltetramethyldisiloxane | C8H18OSi2 | CID 75819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. AB108986 | CAS 2627-95-4 – abcr Gute Chemie [abcr.com]

- 6. 2-Tert-Butylamino-1-(4-Hydroxy-3-Methylphenyl)Ethanol | CAS Number 18910-68-4 [klivon.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 1-(4-Hydroxy-3-hydroxymethylphenyl)-2-(t-butylamino)ethanol hemisulfate | C13H21NO6S | CID 54527210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Piceol - Wikipedia [en.wikipedia.org]

- 10. arpgweb.com [arpgweb.com]

Divinyl tetramethyldisiloxane molecular weight and formula

An In-depth Technical Guide to Divinyl Tetramethyldisiloxane

Abstract

This compound, a key organosilicon compound, plays a pivotal role in the synthesis of a wide array of silicon-based materials. This document provides a comprehensive overview of its fundamental chemical and physical properties, molecular structure, and a detailed experimental protocol for its synthesis. Its applications in polymer chemistry, electronics, and as a ligand in organometallic catalysis are also discussed, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Chemical Identification and Properties

1,3-Divinyltetramethyldisiloxane is an organosilicon compound characterized by a disiloxane (B77578) backbone with two vinyl groups at the terminal silicon atoms.[1] This structure makes it a crucial building block for silicone elastomers and resins.[2] Its chemical identifiers and key physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈OSi₂ | [3][4] |

| Molecular Weight | 186.40 g/mol | [3][4] |

| CAS Number | 2627-95-4 | [2][3] |

| IUPAC Name | 1,3-Diethenyl-1,1,3,3-tetramethyldisiloxane | [5] |

| Synonyms | 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, ethenyl[(ethenyldimethylsilyl)oxy]dimethylsilane | [2][3][4] |

| Appearance | Colorless, transparent liquid | [2][6] |

| Density | 0.809 g/mL at 25 °C | [2] |

| Boiling Point | 139 °C | [2] |

| Melting Point | -99 °C | |

| Refractive Index | n20/D 1.411 | |

| SMILES | C--INVALID-LINK--(O--INVALID-LINK--(C)C=C)C=C |

Molecular Structure

The structure of this compound consists of a central oxygen atom bonded to two silicon atoms. Each silicon atom is, in turn, bonded to two methyl groups and one vinyl group. This configuration is foundational to its utility in polymerization reactions.

Experimental Protocols: Synthesis

A common industrial method for producing this compound is through a sodium condensation reaction followed by hydrolysis.[2]

Objective: To synthesize 1,3-Divinyltetramethyldisiloxane.

Materials:

-

Dimethyldiethoxysilane

-

Chloroethene (Vinyl chloride)

-

Sodium metal

-

Reaction unit (for hydrolysis)

-

Separation unit (for solid-liquid separation)

-

Distillation unit

Methodology:

-

Polycondensation: Dimethyldiethoxysilane, chloroethene, and sodium are introduced into a reactor. A polycondensation reaction is initiated to form a single vinyl end-capped intermediate product.[2]

-

Separation: The resulting mixture undergoes solid-liquid separation to isolate the single vinyl end-capped intermediate.[2]

-

Hydrolysis: The isolated intermediate product is then subjected to hydrolysis in a dedicated reaction unit. This step converts the single vinyl end-capped intermediate into a divinyl end-capped intermediate product.[2]

-

Purification: Finally, the divinyl end-capped product is purified via distillation to yield the final, high-purity this compound.[2]

This solvent-free process makes the resulting product suitable for high-standard applications in fields such as pharmaceuticals and semiconductors.[2]

Applications

This compound is a versatile compound with numerous applications across various industries:

-

Silicone Polymers: It serves as a crucial building block and end-capping agent in the production of vinyl silicone fluids, silicone elastomers, and silicone resins.[2] These materials are valued for their flexibility, heat resistance, and biocompatibility, leading to their use in adhesives, sealants, gaskets, and medical devices.[2]

-

Electronics Industry: Due to its excellent weather resistance and electrical insulation properties, it is used in the synthesis of silicone resins for coatings, paints, and the encapsulation of electronic components to protect them from environmental factors.[2]

-

Organometallic Chemistry: It acts as a diolefin ligand in complexes with d10-metal centers and is a component of Karstedt's catalyst, which is used in hydrosilylation reactions.[5][6]

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[4] It can cause skin and eye irritation.[4] Appropriate personal protective equipment, including gloves, eye shields, and respiratory protection, should be used when handling this chemical. It should be stored in a well-ventilated area away from sources of ignition.

References

- 1. CAS # 2627-95-4, Divinyltetramethyldisiloxane, 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, 1,3-Diethenyl-1,1,3,3-tetramethyl-disiloxane, 1,3-Divinyltetramethyldisiloxane - chemBlink [ww.chemblink.com]

- 2. Divinyltetramethyldisiloxane (DVTMS) - GW United Silicones [gwunitedsilicones.com]

- 3. scbt.com [scbt.com]

- 4. 1,3-Divinyltetramethyldisiloxane | C8H18OSi2 | CID 75819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane - Wikipedia [en.wikipedia.org]

- 6. Divinyltetramethyldisiloxane | 2627-95-4 [chemicalbook.com]

Spectroscopic Analysis of Divinyltetramethyldisiloxane: A Technical Guide

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,3-Divinyltetramethyldisiloxane (C₈H₁₈OSi₂). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound and require a detailed understanding of its spectral characteristics for identification, quality control, and reaction monitoring. The document outlines key spectral data in structured tables, provides detailed experimental protocols for data acquisition, and illustrates the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Divinyltetramethyldisiloxane by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectral Data

The proton NMR spectrum of Divinyltetramethyldisiloxane is characterized by two main sets of signals corresponding to the vinyl and the methyl protons. The vinyl protons exhibit a complex splitting pattern due to geminal, cis, and trans couplings.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Si-CH₃ | 0.144 | Singlet | - |

| =CH₂ (geminal, trans to Si) | 5.726 | Doublet of Doublets | J = 4.0, 20.3 |

| =CH₂ (geminal, cis to Si) | 5.930 | Doublet of Doublets | J = 4.0, 14.9 |

| Si-CH= | 6.116 | Doublet of Doublets | J = 14.9, 20.3 |

| (Data sourced from a 400 MHz spectrum in CDCl₃)[1] |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides complementary information, confirming the presence of the two distinct carbon environments in the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| Si-CH₃ | ~1.0 |

| Si-CH=C H₂ | ~133.8 |

| Si-C H=CH₂ | ~139.2 |

| (Data represents typical values for vinyl-substituted siloxanes)[2] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in Divinyltetramethyldisiloxane by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum is dominated by strong absorptions from the Si-O-Si and vinyl groups.

| Frequency (cm⁻¹) | Vibration Type | Assignment |

| ~3056 | C-H Stretch | =C-H (Vinyl) |

| ~2962 | C-H Stretch | -CH₃ (Asymmetric) |

| ~1600 | C=C Stretch | C=C (Vinyl) |

| ~1410 | C-H Bend | Si-CH=CH₂ (Scissoring) |

| ~1260 | C-H Bend | Si-CH₃ (Symmetric) |

| 1080 - 1040 | Si-O-Si Stretch | Si-O-Si (Asymmetric) |

| ~1010 | =C-H Bend | =C-H (In-plane) |

| ~960 | =C-H Bend | =C-H (Out-of-plane) |

| ~800 | Si-C Stretch / -CH₃ Rock | Si-C / Si-CH₃ |

| (Data compiled from established organosilicon spectra-structure correlations)[3][4][5] |

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures.

NMR Spectroscopy Protocol

These protocols are applicable for acquiring high-resolution ¹H and ¹³C NMR spectra of liquid organosilicon compounds.

-

Sample Preparation : Prepare a solution by dissolving approximately 5-10 mg of Divinyltetramethyldisiloxane in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.[6]

-

Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal reference standard for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

-

Instrument Setup : Place the NMR tube in a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically used. For the low-sensitivity ²⁹Si nucleus, polarization transfer techniques like DEPT can be employed to enhance signal intensity.[7]

-

Data Acquisition : Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei. Proton decoupling is typically used during ¹³C acquisition to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing : Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to ensure accurate integration and peak picking.

IR Spectroscopy (FTIR) Protocol

Divinyltetramethyldisiloxane is a liquid, making IR analysis straightforward using either transmission or Attenuated Total Reflectance (ATR) methods.

Method A: Transmission using Salt Plates (Neat Liquid) [8][9]

-

Sample Preparation : Place one to two drops of the neat (undiluted) liquid sample onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl).[8][9]

-

Cell Assembly : Place a second salt plate on top of the first, creating a thin, uniform liquid film between them.

-

Background Collection : Ensure the sample compartment of the FTIR spectrometer is empty and collect a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any instrument-related signals.

-

Sample Analysis : Place the assembled salt plate "sandwich" into the sample holder in the spectrometer's beam path and acquire the sample spectrum. A typical spectral range is 4000 to 400 cm⁻¹.[10]

-

Cleaning : After analysis, thoroughly clean the salt plates with a suitable dry solvent (e.g., methylene (B1212753) chloride or acetone) to prevent contamination of future samples.[8]

Method B: Attenuated Total Reflectance (ATR) [10][11]

-

Crystal Cleaning : Ensure the surface of the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).

-

Background Collection : With the clean, empty ATR accessory in place, collect a background spectrum.

-

Sample Application : Place a single drop of Divinyltetramethyldisiloxane directly onto the ATR crystal, ensuring it completely covers the crystal surface.[11]

-

Sample Analysis : Acquire the sample spectrum. If a pressure arm is available, apply consistent pressure to ensure good contact between the sample and the crystal.[11]

-

Cleaning : Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Visualization of Analytical Workflow

The logical flow from sample preparation to structural elucidation via parallel spectroscopic techniques is a critical concept in chemical analysis.

References

- 1. Divinyltetramethyldisiloxane(2627-95-4) 1H NMR [m.chemicalbook.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. gelest.com [gelest.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Silicon NMR on Spinsolve – Part 1 - Magritek [magritek.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. scribd.com [scribd.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. drawellanalytical.com [drawellanalytical.com]

Divinyl Tetramethyldisiloxane: A Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Divinyl tetramethyldisiloxane, a key organosilicon compound, plays a pivotal role in the synthesis of a wide array of silicon-based polymers. Its unique chemical structure, featuring two vinyl functional groups, allows it to serve as a crucial crosslinking agent and monomer in the production of silicone elastomers, resins, and other specialty materials. This technical guide provides an in-depth look at the core physical properties of this compound, namely its boiling point and density, supported by experimental context and a conceptual workflow for its application.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in various chemical processes. The boiling point dictates the temperature range for its handling and purification, while its density is critical for accurate measurements and process modeling.

| Physical Property | Value | Conditions |

| Boiling Point | 139 °C | Standard atmospheric pressure[1][2][3] |

| Density | 0.811 g/cm³ | At 25 °C[1] |

| 0.809 g/mL | At 25 °C[2] |

Experimental Protocols

The determination of these physical properties relies on standardized laboratory techniques.

Boiling Point Determination: The boiling point of this compound is typically determined through distillation. In this process, the liquid is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid actively boils, is recorded as the boiling point. This is a standard method for purifying liquids and determining their boiling points.

Density Measurement: The density of liquid this compound is measured using a pycnometer or a digital density meter at a controlled temperature, typically 25 °C. The mass of a known volume of the substance is accurately measured, and the density is calculated by dividing the mass by the volume.

Conceptual Workflow: Synthesis and Application

The following diagram illustrates a simplified workflow from the synthesis of this compound to its application in polymer synthesis.

References

Solubility Profile of Divinyl Tetramethyldisiloxane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinyl tetramethyldisiloxane, a key organosilicon compound with the chemical formula C8H18OSi2, is widely utilized in the synthesis of silicone polymers, resins, and as a crosslinking agent in various industrial and pharmaceutical applications. Its interaction with organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide presents a combination of qualitative solubility information and a detailed, generalized experimental protocol for determining precise solubility parameters.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the known qualitative solubility of this compound in various organic solvents. The data indicates a general trend of good solubility in non-polar and moderately polar organic solvents, and insolubility in highly polar solvents like water. For the purposes of this guide, "miscible" implies solubility in all proportions.

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Soluble[1] |

| Isopropyl Alcohol | Miscible[2] | |

| Ketones | Acetone | Soluble[1] |

| Aromatic Hydrocarbons | Toluene | Miscible[2] |

| Xylene | Miscible[2] | |

| Silicones | Double-Vinyl Silicone Oil | Miscible[2] |

| Vinyl Terminated Poly(dimethylsiloxane) | Miscible[2] | |

| Aqueous | Water | Insoluble[1][3] |

Experimental Protocol: Determination of Liquid-Liquid Miscibility/Solubility

For applications requiring precise quantitative solubility data, direct experimental determination is recommended. The following is a generalized protocol for determining the miscibility or solubility of this compound in a target organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Calibrated positive displacement pipettes or microliter syringes

-

A set of clear, sealable glass vials or test tubes

-

Vortex mixer or magnetic stirrer with stir bars

-

Temperature-controlled water bath or incubator

-

Analytical balance (for gravimetric analysis, if needed)

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS) for precise quantification (optional, for partial solubility)

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is free from contaminants and water. Degassing the solvent may be necessary for certain applications.

-

Initial Miscibility Screening (Qualitative):

-

In a clear glass vial, add equal volumes (e.g., 2 mL each) of this compound and the test solvent.

-

Seal the vial and vortex or stir vigorously for 1-2 minutes.

-

Allow the mixture to stand at the desired temperature for at least 24 hours.

-

Visually inspect the mixture for homogeneity. The presence of a single, clear phase indicates miscibility. The formation of two distinct layers indicates immiscibility or partial miscibility.

-

-

Quantitative Determination of Solubility (Titration Method for Partial Miscibility):

-

Accurately measure a known volume or weight of the solvent into a sealed, temperature-controlled vessel equipped with stirring.

-

Using a calibrated pipette or syringe, add small, known increments of this compound to the solvent.

-

After each addition, stir the mixture until equilibrium is reached (the time for this should be determined empirically, but 15-30 minutes is a reasonable starting point).

-

Observe the solution for the first sign of persistent turbidity or the formation of a second phase. This indicates that the saturation point has been reached.

-

Record the total volume or mass of this compound added to reach the saturation point.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or % w/w).

-

-

Quantitative Determination of Solubility (Saturation and Analysis Method):

-

Create a saturated solution by adding an excess of this compound to a known volume or mass of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand undisturbed at the same temperature until the two phases (if present) have clearly separated.

-

Carefully extract a known volume of the solvent phase, ensuring no droplets of the undissolved this compound are included.

-

Determine the concentration of the dissolved this compound in the solvent phase using an appropriate analytical technique such as GC-FID or by careful evaporation of the solvent and gravimetric analysis of the residue.

-

Calculate the solubility based on the measured concentration.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for both this compound and the chosen organic solvent before starting any experimental work.

Visualization of Solubility Relationships

The following diagram illustrates the general solubility behavior of this compound with different classes of organic solvents based on the available qualitative data.

References

An In-depth Technical Guide to Commercial Divinyl Tetramethyldisiloxane: Sources, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for Divinyl tetramethyldisiloxane (CAS No. 2627-95-4), a key building block in silicone chemistry. This document details commercially available purity grades, identifies major suppliers, and outlines relevant experimental protocols for its synthesis and purification. The information is intended to assist researchers and professionals in sourcing appropriate grades of this versatile chemical and in understanding its fundamental synthesis and purification methodologies.

Commercial Sources and Purity

This compound is readily available from a variety of chemical suppliers, with typical purities ranging from 97% to over 98%, as determined by gas chromatography (GC). The compound is primarily used as a crosslinking agent in the production of silicone elastomers and resins.

Below is a summary of prominent commercial suppliers and the typical purity grades they offer. It is important to note that specific batch purity can vary, and it is always recommended to consult the Certificate of Analysis (CoA) for precise data.

| Supplier | Stated Purity | Analytical Method | Part Number (Example) |

| Sigma-Aldrich | 97% | GC | 371904 |

| TCI Chemicals | >98.0% | GC | D1780 |

| Alfa Aesar (Thermo Fisher Scientific) | 98+% | GC | A12463 |

| Chem-Impex International | ≥98% | GC | 01493 |

| Gelest | - | - | SID4622.0 |

Certificate of Analysis Example:

A representative Certificate of Analysis from Thermo Fisher Scientific for a specific lot of this compound indicated a purity of 98.3% by GC, with a refractive index of 1.4126[1]. This highlights the importance of obtaining lot-specific data for applications sensitive to purity.

Common Impurities:

While detailed impurity profiles are often proprietary and not readily published by suppliers, the primary impurities in commercially available this compound are typically other siloxane species. These can include cyclic siloxanes (e.g., octamethylcyclotetrasiloxane, D4), linear siloxane oligomers, and incompletely reacted starting materials from the synthesis process. For high-purity applications, it is advisable to perform in-house GC-MS analysis to identify and quantify any minor components that may interfere with the intended reaction.

Experimental Protocols

Synthesis of this compound via Hydrolysis of Vinyldimethylchlorosilane

A common laboratory-scale synthesis of this compound involves the controlled hydrolysis of vinyldimethylchlorosilane. This method is advantageous due to the availability of the starting material and the straightforward nature of the reaction.

Reaction:

2(CH₂=CH)(CH₃)₂SiCl + H₂O → [(CH₂=CH)(CH₃)₂Si]₂O + 2HCl

Materials:

-

Vinyldimethylchlorosilane (98% or higher purity)

-

Deionized water

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether or other suitable organic solvent

-

Two-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add a calculated amount of deionized water.

-

Cool the flask in an ice bath to maintain a low temperature during the exothermic reaction.

-

Slowly add vinyldimethylchlorosilane to the stirred water via the dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 20°C.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel. The organic layer containing the crude this compound will separate from the aqueous layer.

-

Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize any remaining hydrochloric acid.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and collect the organic phase.

-

The solvent can be removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation.

Purification by Fractional Distillation

Fractional distillation is the primary method for purifying this compound to remove lower and higher boiling point impurities.

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask(s)

-

Heating mantle

-

Vacuum source (optional, for vacuum distillation)

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar for smooth boiling.

-

Slowly heat the flask using a heating mantle.

-

As the liquid boils, the vapor will rise through the fractionating column. Monitor the temperature at the distillation head.

-

Discard the initial fraction (forerun), which may contain lower-boiling impurities.

-

Collect the main fraction at the boiling point of this compound, which is approximately 139°C at atmospheric pressure.

-

Cease distillation when the temperature either drops or rises significantly, indicating that the main product has been collected.

-

The purified product should be a clear, colorless liquid.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Logical Workflow for Commercial Source Selection.

References

The Reactivity of Divinyl Tetramethyldisiloxane's Vinyl Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Divinyl tetramethyldisiloxane (DVTMS) is a pivotal organosilicon compound, widely recognized for the reactivity of its terminal vinyl groups. This guide provides a comprehensive overview of the primary chemical transformations involving these vinyl functionalities, with a focus on hydrosilylation, free-radical polymerization, and thiol-ene additions. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in polymer chemistry, materials science, and drug development, offering insights into reaction mechanisms, experimental procedures, and quantitative data to facilitate advanced research and application.

Core Reactivity Profile

The two vinyl groups of DVTMS are susceptible to a variety of addition reactions, making it a versatile building block for the synthesis of a wide array of silicone-based materials. The reactivity of these groups is central to the formation of polymers, functionalized siloxanes, and crosslinked networks. The most significant reactions include:

-

Hydrosilylation: A platinum-catalyzed addition of a silicon-hydride (Si-H) bond across the vinyl double bond. This is a cornerstone of silicone chemistry, enabling curing processes and the formation of well-defined oligomers and polymers.

-

Free-Radical Polymerization: The vinyl groups can undergo polymerization initiated by free radicals, leading to the formation of poly(this compound) or copolymers with other vinyl monomers.

-

Thiol-Ene Addition: A "click" reaction involving the addition of a thiol to the vinyl group, which can be initiated either by radicals or nucleophiles, offering a highly efficient and orthogonal method for functionalization and network formation.

This guide will delve into the specifics of these key reactions, providing quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate the underlying principles of DVTMS reactivity.

Hydrosilylation

Hydrosilylation is arguably the most commercially and synthetically important reaction of this compound. It involves the addition of a hydrosilane to the vinyl groups, typically catalyzed by platinum complexes like Karstedt's catalyst. This reaction is fundamental to the curing of silicone elastomers and the synthesis of various silicone polymers.

Quantitative Data for Hydrosilylation

The efficiency of hydrosilylation is highly dependent on the catalyst, temperature, and reactants. The following table summarizes the conversion and selectivity for the model reaction between 1,3-divinyl tetramethyldisiloxane (DV) and 1,1,3,3-tetramethyldisiloxane (B107390) (DH) under various catalytic conditions.

| Catalyst | Catalyst Loading (mol % Pt or Fe) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (β-adduct, %) |

| iCN-Fe | 0.2 | 120 | 24 | 95 | 87 |

| iCN-Pt | 0.2 | 80 | 24 | 80 | 93 |

| iCN-Pt | 0.2 | 120 (solvothermal) | 24 | 100 | 91 |

| py-Fe | 0.2 | 120 | 24 | 75 | 89 |

| sil-py-Pt/Pd | 0.1 | 80 | 24 | 90 | 92 |

Experimental Protocol: Platinum-Catalyzed Hydrosilylation

This protocol describes a typical procedure for the hydrosilylation of DVTMS with a hydrosilane using a platinum catalyst.[1][2]

Materials:

-

1,1,3,3-Tetramethyldisiloxane (TMDS)

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)

-

Anhydrous toluene (B28343) (optional, as solvent)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,3-divinyltetramethyldisiloxane and 1,1,3,3-tetramethyldisiloxane in the desired stoichiometric ratio. Anhydrous toluene can be added if a solvent is required.

-

Purge the system with dry nitrogen for 15-20 minutes.

-

While stirring, add the Karstedt's catalyst solution via syringe. A typical catalyst loading is in the range of 10-50 ppm of platinum relative to the reactants.

-

Heat the reaction mixture to the desired temperature (typically between room temperature and 120°C) and monitor the reaction progress by FT-IR spectroscopy (disappearance of the Si-H stretch around 2160 cm⁻¹) or ¹H NMR spectroscopy (disappearance of the Si-H proton signal and vinyl proton signals).

-

Upon completion, the product can be purified by vacuum distillation if necessary, although for many applications, the crude product is used directly.

Signaling Pathway: The Chalk-Harrod Mechanism

The platinum-catalyzed hydrosilylation of alkenes is generally understood to proceed via the Chalk-Harrod mechanism. This catalytic cycle involves the oxidative addition of the hydrosilane to the platinum center, coordination of the alkene, migratory insertion, and reductive elimination of the product.

Free-Radical Polymerization

The vinyl groups of DVTMS can participate in free-radical polymerization to form crosslinked networks or, under controlled conditions, linear polymers or copolymers. This reactivity is exploited in the formulation of certain silicone resins and elastomers.

Quantitative Data for Free-Radical Polymerization

The properties of polymers derived from DVTMS are dependent on the polymerization conditions. The following table provides illustrative data on the properties of polydimethylsiloxane (B3030410) (PDMS) nanocomposites, which can be analogous to polymers synthesized using DVTMS as a crosslinker or comonomer.

| Nano-graphite Loading (phr) | Tensile Strength (MPa)[3] | Elongation at Break (%)[3] | Hardness (Shore A)[3] |

| 0 | 1.8 | 350 | 30 |

| 2 | 2.5 | 320 | 32 |

| 4 | 3.2 | 280 | 35 |

| 6 | 4.1 | 250 | 38 |

| 8 | 4.8 | 220 | 42 |

Experimental Protocol: Free-Radical Polymerization

This protocol outlines a general procedure for the free-radical polymerization of a vinyl-functional polysiloxane, which can be adapted for DVTMS.[4][5]

Materials:

-

This compound (DVTMS) or a vinyl-terminated polysiloxane

-

Styrene or other vinyl comonomer (optional)

-

Azo-bis(isobutyronitrile) (AIBN) or other radical initiator

-

Anhydrous toluene or other suitable solvent

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve the DVTMS and any comonomer in the solvent.

-

Add the radical initiator (e.g., AIBN). The initiator concentration will depend on the desired molecular weight and polymerization rate.

-

Heat the reaction mixture to the decomposition temperature of the initiator (for AIBN, typically 60-70°C).

-

Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.

-

The polymerization can be terminated by cooling the reaction mixture and precipitating the polymer in a non-solvent such as methanol.

-

The resulting polymer is then collected by filtration and dried under vacuum.

Experimental Workflow: Synthesis of Block Copolymers

DVTMS can be used to synthesize block copolymers through various controlled radical polymerization techniques. The following diagram illustrates a general workflow for creating a polysiloxane-based macroinitiator for subsequent block copolymerization.

Thiol-Ene Addition

The thiol-ene reaction is a highly efficient and versatile "click" reaction that can be used to functionalize the vinyl groups of DVTMS. This reaction can proceed via either a radical or a nucleophilic mechanism and is known for its high yields, tolerance of various functional groups, and mild reaction conditions.

Experimental Protocol: Thiol-Ene "Click" Reaction

This protocol provides a general method for the photoinitiated radical thiol-ene addition to a vinyl-functional siloxane.[6]

Materials:

-

This compound (DVTMS) or other vinyl-functional siloxane

-

A suitable thiol (e.g., 3-mercaptopropyl)trimethoxysilane)

-

A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Anhydrous solvent (e.g., THF or toluene), if necessary

Procedure:

-

In a quartz reaction vessel, combine the vinyl-functional siloxane, the thiol, and the photoinitiator. The reactants are typically used in a 1:1 molar ratio of vinyl to thiol groups. The photoinitiator is added in a small amount (e.g., 0.1-1 mol%).

-

If necessary, dissolve the components in a minimal amount of anhydrous solvent.

-

Irradiate the mixture with a UV lamp (e.g., at 365 nm) at room temperature while stirring.

-

Monitor the reaction by ¹H NMR (disappearance of vinyl and thiol protons) or FT-IR (disappearance of the S-H stretch).

-

Once the reaction is complete, the solvent (if used) can be removed under reduced pressure. The product is often used without further purification.

Conclusion

The vinyl groups of this compound provide a versatile platform for a wide range of chemical modifications. Hydrosilylation, free-radical polymerization, and thiol-ene additions are powerful tools for the synthesis of a diverse array of silicone-based materials with tailored properties. The quantitative data, detailed experimental protocols, and mechanistic diagrams provided in this guide offer a solid foundation for researchers and professionals to explore and exploit the rich chemistry of this important organosilicon building block. Further investigation into other reactive pathways, such as cycloadditions and reactions with organometallic reagents, will continue to expand the utility of DVTMS in advanced materials and biomedical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. qualitas1998.net [qualitas1998.net]

- 3. informaticsjournals.co.in [informaticsjournals.co.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. "Synthesis and Characterization of Block Copolymers Using Polysiloxane " by SENNUR DENİZ, NİL BARAN et al. [journals.tubitak.gov.tr]

- 6. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

The Pivotal Role of Divinyltetramethyldisiloxane in Advanced Siloxane Polymer Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Divinyltetramethyldisiloxane (DVS) is a fundamental building block in the synthesis of a wide array of silicone polymers. Its unique chemical structure, featuring a flexible siloxane backbone terminated by two reactive vinyl groups, allows for its use as both a crucial monomer and a versatile end-capping agent. This technical guide provides an in-depth exploration of the role of DVS in the preparation of advanced silicone materials, with a focus on its applications in research and drug development.

Physicochemical Properties of Divinyltetramethyldisiloxane

Divinyltetramethyldisiloxane, also known as 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, is a colorless liquid with well-defined physical properties critical for its application in polymer synthesis. A summary of its key properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C8H18OSi2 |

| Molecular Weight | 186.40 g/mol |

| Boiling Point | 139 °C |

| Melting Point | -99 °C |

| Density (at 25 °C) | 0.809 g/mL |

| Refractive Index (n20/D) | 1.411 |

| Purity | ≥99% |

Synthesis of Silicone Polymers using Divinyltetramethyldisiloxane

DVS is primarily utilized in two key polymerization techniques to create silicone elastomers and fluids: anionic ring-opening polymerization (AROP) and platinum-catalyzed hydrosilylation.

Anionic Ring-Opening Polymerization (AROP)

In AROP, DVS acts as an end-capping agent to control the molecular weight of the resulting polymer. The process typically involves the polymerization of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (B44751) (D4), in the presence of a basic catalyst. The DVS molecules terminate the growing polymer chains, leading to the formation of vinyl-terminated polydimethylsiloxane (B3030410) (PDMS).[1]

Platinum-Catalyzed Hydrosilylation

Hydrosilylation is a versatile and widely used crosslinking reaction in silicone chemistry. In this process, the vinyl groups of a vinyl-terminated siloxane (often synthesized using DVS as described above) react with the silicon-hydride (Si-H) groups of a crosslinker in the presence of a platinum catalyst, such as Karstedt's catalyst.[2] This reaction forms a stable, crosslinked silicone elastomer network with no byproducts.[3] The ratio of vinyl to Si-H groups is a critical parameter that determines the crosslinking density and, consequently, the mechanical properties of the final elastomer.

Experimental Protocols

Synthesis of Vinyl-Terminated PDMS via AROP

This protocol describes the synthesis of vinyl-terminated polydimethylsiloxane with a target degree of polymerization of 100.

Materials:

-

Octamethylcyclotetrasiloxane (D4)

-

1,3-Divinyltetramethyldisiloxane (DVS)

-

Sulfuric acid (catalyst)

-

Sodium bicarbonate (neutralizing agent)

-

Anhydrous sodium sulfate (B86663) (drying agent)

Procedure:

-

In a two-necked round-bottom flask, combine 99.4 g (0.34 mol) of D4 and 2.5 g (0.013 mol) of DVS.[4]

-

Add 2 wt% of sulfuric acid to the mixture to catalyze the reaction.[4]

-

Stir the reaction mixture at room temperature for 22 hours. Monitor the progress of the reaction by analyzing the solid content.[4]

-

Once the solid content reaches above 85%, slowly add moist sodium bicarbonate to neutralize the acid catalyst.[4]

-

Add anhydrous sodium sulfate to the mixture to remove any traces of moisture.[4]

-

Filter the mixture to obtain the vinyl-terminated PDMS polymer.

Preparation of Silicone Elastomer via Hydrosilylation

This protocol outlines the preparation of a silicone elastomer using a vinyl-terminated PDMS and a hydride-containing crosslinker.

Materials:

-

Vinyl-terminated PDMS

-

Hydride-containing PDMS crosslinker (e.g., polymethylhydrosiloxane)

-

Karstedt's catalyst (platinum-based)

Procedure:

-

In a suitable mixing vessel, combine the vinyl-terminated PDMS and the hydride-containing PDMS crosslinker at a specific molar ratio of vinyl to Si-H groups.

-

Thoroughly mix the two components to ensure a homogeneous distribution.

-

Add Karstedt's catalyst, typically at a concentration of 5-50 ppm of platinum relative to the total weight of the formulation.[3]

-

Degas the mixture under vacuum to remove any entrapped air bubbles.

-

Pour the mixture into a mold of the desired shape.

-

Cure the mixture at a specified temperature and time (e.g., room temperature for several hours or elevated temperature for a shorter duration, depending on the catalyst and desired curing speed).

Properties of DVS-Derived Silicone Elastomers

The mechanical and thermal properties of silicone elastomers prepared using DVS are highly tunable and depend on factors such as the molecular weight of the vinyl-terminated prepolymer and the crosslinking density.

Mechanical Properties

The mechanical integrity of silicone elastomers is crucial for their various applications. Key parameters include elastic modulus, tensile strength, and elongation at break. As shown in Table 2, these properties can be tailored by varying the ratio of the base polymer to the crosslinking agent.

| Base-to-Crosslinker Ratio | Elastic Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| 10:1 | 0.63 - 2.46 | - | - |

| Custom Hydrosilylation | 0.67 - 1.32 | Up to 10 | Approaching 5000 |

Data compiled from multiple sources, specific values are dependent on the exact formulation and testing conditions.[5][6]

Thermal Stability

Silicone elastomers derived from DVS exhibit excellent thermal stability.[7] Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal degradation behavior of these materials. The degradation of crosslinked PDMS networks in an inert atmosphere typically occurs at high temperatures.[8]

| Material | Onset of Degradation (°C) | Temperature of Maximum Weight Loss (°C) |

| HTV Silicone Rubber | ~430 | ~560 |

Data is illustrative and can vary based on the specific composition of the silicone rubber.[9]

Role in Research and Drug Development

The biocompatibility and tunable properties of DVS-derived silicones make them highly valuable in the fields of biomedical research and drug development.

Microfluidic Devices for Drug Screening

Polydimethylsiloxane (PDMS) is the most widely used material for fabricating microfluidic devices, often referred to as "lab-on-a-chip" systems.[10][11] These devices enable the precise manipulation of small fluid volumes, making them ideal for high-throughput drug screening, cell-based assays, and diagnostics.[12][13] The ease of fabrication, optical transparency, and biocompatibility of PDMS, which is often synthesized using DVS, are key advantages for these applications.[10]

Drug Delivery Systems

Silicone elastomers have a long history of use in implantable and transdermal drug delivery systems due to their excellent biocompatibility and biostability.[14] The porous structure of the silicone matrix allows for the controlled release of therapeutic agents.[14] The release kinetics can be modulated by altering the properties of the silicone elastomer, such as the crosslinking density, which can be controlled through the formulation of DVS-derived polymers.[15] While DVS is not always directly mentioned in drug release studies, its role as a fundamental component in creating the base silicone polymers is implicit. Studies have shown that both hydrophobic and, with modifications, hydrophilic drugs can be delivered from silicone-based matrices.[16] The biocompatibility of facial silicone elastomers, which are of similar composition, has been demonstrated, showing an acceptable tissue inflammatory response.[17] However, it is important to consider potential leachables from silicone materials, such as dimethylsilanediol (B41321) (DMSD), in biopharmaceutical manufacturing and drug formulation.[18]

Conclusion

Divinyltetramethyldisiloxane is a cornerstone monomer in the synthesis of advanced silicone polymers. Its ability to act as a precise chain-terminating agent in anionic ring-opening polymerization and as a reactive component in hydrosilylation crosslinking provides a powerful toolkit for tailoring the properties of silicone elastomers and fluids. The resulting materials exhibit a unique combination of mechanical flexibility, thermal stability, and biocompatibility, making them indispensable in a wide range of high-performance applications, from industrial products to cutting-edge biomedical research and drug development platforms. A thorough understanding of the role of DVS and the structure-property relationships in the resulting polymers is essential for scientists and engineers seeking to innovate with silicone-based materials.

References

- 1. CN104231276A - Preparation method of vinyl-terminated silicon oil - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Microfluidic devices fabricated in poly(dimethylsiloxane) for biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microfluidic Devices for Drug Delivery Systems and Drug Screening [mdpi.com]

- 13. Recent advances in microfluidics for drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. silicone-polymers.co.uk [silicone-polymers.co.uk]

- 15. qscience.com [qscience.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Dimethylsilanediol from silicone elastomers: Analysis, release from biopharmaceutical process equipment, and clearance studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Divinyltetramethyldisiloxane as a Precursor for Silicone Polymers

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Role of Divinyltetramethyldisiloxane

Divinyltetramethyldisiloxane (DVTMS) is a fundamental organosilicon compound, serving as a critical precursor and building block in the synthesis of a wide range of silicone polymers.[1][2] Its molecular structure, featuring a flexible disiloxane (B77578) backbone capped with two reactive vinyl groups (H₂C=CH-), makes it an indispensable component in addition-cure polymer systems.[1][3][4] In this chemistry, DVTMS can act as a chain extender, a crosslinking agent, or as the base for platinum catalysts, enabling the formation of precisely engineered silicone networks such as elastomers, gels, adhesives, and coatings.[4][5] Its primary function is to introduce vinyl groups into a polymer matrix, which can then undergo a hydrosilylation reaction to form a stable, crosslinked network.[3]

Core Reaction Mechanism: Platinum-Catalyzed Hydrosilylation

The transformation of DVTMS-based precursors into a stable polymer network is predominantly achieved through a platinum-catalyzed hydrosilylation reaction, commonly known as addition curing.[6][7] This highly efficient and specific reaction involves the addition of a silicon-hydride (Si-H) bond from a hydride-functional siloxane crosslinker across the carbon-carbon double bond of the vinyl groups provided by DVTMS.[1][6]

The reaction proceeds without the formation of byproducts, making it ideal for sensitive applications, including in the medical and electronics industries. The most common and effective catalysts for this process are platinum(0) complexes, notably Karstedt's catalyst, which is itself a complex of platinum and DVTMS.[7][8]

The generally accepted mechanism for this transformation is the Chalk-Harrod mechanism, which involves several key steps:

-

Oxidative Addition: The Si-H bond of the hydrosilane adds to the low-valent platinum(0) catalyst center, forming a platinum(II) hydride-silyl intermediate.

-

Olefin Coordination: The vinyl group from DVTMS coordinates to the platinum(II) complex.

-

Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydride (Pt-H) bond. This is often the rate-determining step and typically proceeds in an anti-Markovnikov fashion, leading to a linear alkyl-silyl linkage.[9]

-

Reductive Elimination: The final crosslinked product is eliminated from the platinum center, regenerating the active platinum(0) catalyst to continue the cycle.[10]

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Protocol: Synthesis of a Silicone Elastomer

This section provides a generalized methodology for preparing a silicone elastomer using DVTMS or a vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) and a hydride-functional crosslinker.

A. Materials and Reagents:

-

Vinyl-functional Precursor: Divinyltetramethyldisiloxane (DVTMS) or a vinyl-terminated PDMS polymer.

-

Hydride-functional Crosslinker: A polymer or oligomer containing multiple Si-H groups, such as polymethylhydrosiloxane (B1170920) (PMHS) or a methylhydrosiloxane-dimethylsiloxane copolymer.[6][11]

-

Catalyst: A platinum catalyst, typically Karstedt's catalyst (a Pt-DVTMS complex), in a solvent like xylene or isopropanol (B130326) (typically 5-10 ppm Pt concentration in the final mixture).[7][12]

-

Inhibitor (Optional): A compound to control the reaction rate and increase the pot life at room temperature, such as 1-ethynyl-1-cyclohexanol.[8]

B. Synthesis Workflow:

-

Formulation: In a clean container, combine the vinyl-functional precursor and the hydride-functional crosslinker. The ratio is critical and is determined by the desired crosslink density, typically targeting a Si-H to vinyl group molar ratio between 1.2:1 and 2:1 to ensure complete reaction of the vinyl groups.[11]

-

Inhibitor Addition (Optional): If a delayed cure is required, add the inhibitor to the vinyl-functional precursor and mix thoroughly before adding the crosslinker.

-

Catalyst Addition: Add the platinum catalyst solution to the mixture and stir vigorously for 2-5 minutes to ensure homogeneous distribution. The mixture will remain liquid for a period known as the "pot life" before gelation begins.

-

Degassing: Place the container in a vacuum chamber and apply a vacuum to remove any air bubbles trapped during mixing. This step is crucial to prevent voids in the final cured elastomer.

-